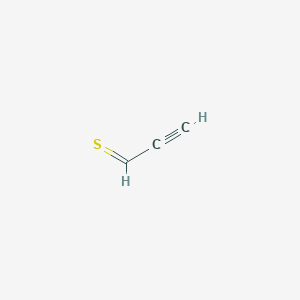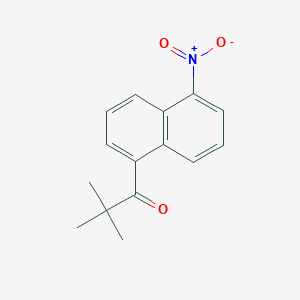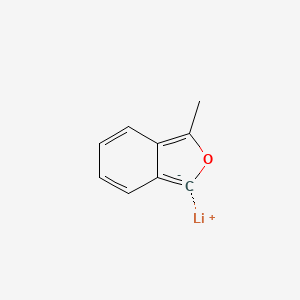
Chlorotris(4-methoxyphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotris(4-methoxyphenyl)stannane is an organotin compound with the chemical formula C21H21ClO3Sn It is a derivative of stannane, where the tin atom is bonded to three 4-methoxyphenyl groups and one chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorotris(4-methoxyphenyl)stannane can be synthesized through the reaction of tributyltin chloride with 4-methoxyphenyl magnesium bromide in tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
- Preparation of 4-methoxyphenyl magnesium bromide by reacting 4-bromoanisole with magnesium turnings in THF.
- Addition of tributyltin chloride to the reaction mixture, followed by refluxing for several hours.
- The product is then purified by column chromatography to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotris(4-methoxyphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chlorotris(4-methoxyphenyl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: It is explored for its potential in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities, including antibacterial properties.
Wirkmechanismus
The mechanism of action of chlorotris(4-methoxyphenyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorotris(4-chlorophenyl)stannane
- Chlorotris(4-bromophenyl)stannane
- Chlorotris(4-ethoxyphenyl)stannane
Uniqueness
Chlorotris(4-methoxyphenyl)stannane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. The methoxy groups can participate in electronic interactions, potentially enhancing the compound’s catalytic properties and making it distinct from other similar organotin compounds .
Eigenschaften
CAS-Nummer |
84761-55-7 |
|---|---|
Molekularformel |
C21H21ClO3Sn |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
chloro-tris(4-methoxyphenyl)stannane |
InChI |
InChI=1S/3C7H7O.ClH.Sn/c3*1-8-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
GDBKTKFGYGVBHP-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
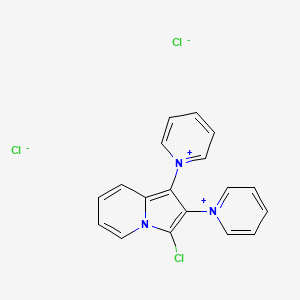
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
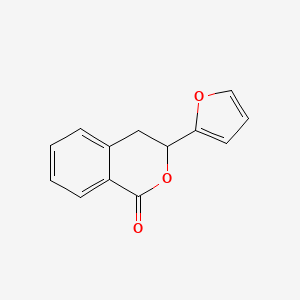
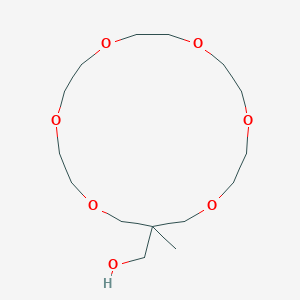

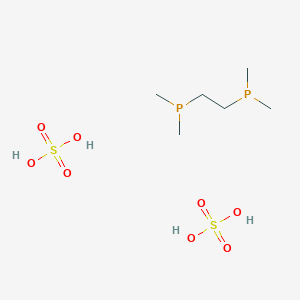
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
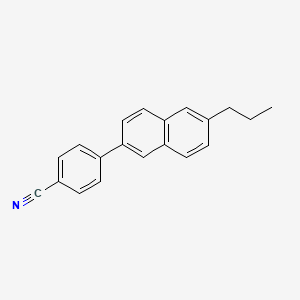
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
